4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the chromene structure. The thiazole ring is introduced through a subsequent reaction with a thioamide derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: Shares the 3,4-dimethoxyphenyl group but lacks the chromene and thiazole moieties.
Tetra(4-methoxyphenyl)ethylene: Contains methoxyphenyl groups but differs in its overall structure and lacks the thiazole ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of both chromene and thiazole rings, along with multiple methoxy groups, allows for diverse interactions with biological targets and materials.
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C28H24N2O4S/c1-17-27(19-11-14-24(32-3)26(15-19)33-4)30-28(35-17)29-22-16-25(18-9-12-20(31-2)13-10-18)34-23-8-6-5-7-21(22)23/h5-16H,1-4H3/b29-22+ |
InChI Key |
SXNZCDXFPBSDDY-QUPMIFSKSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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